![molecular formula C23H26N4O4 B2442400 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797171-82-4](/img/structure/B2442400.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
“N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a chemical compound with the molecular formula C23H26N4O4 . It is available for purchase for research purposes.
Molecular Structure Analysis
The molecular structure of this compound involves a benzoxazole ring attached to a piperidine ring via a methylene bridge. The piperidine ring is substituted at the 4-position. The oxalamide moiety is attached to the piperidine ring and a 2-methoxy-5-methylphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C23H26N4O4) and its CID (76145752). More detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature .
Scientific Research Applications
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial properties . It has shown promising activity against Staphylococcus aureus . The compound’s antibacterial activity makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
The compound has also been associated with antifungal activity . This suggests that it could be used in the development of antifungal medications.
Anticancer Activity
The compound has shown potential anticancer activity . It has been found to inhibit the growth of lung, breast, and colon cancer cells . This suggests that it could be used in cancer treatment research.
Antioxidant Activity
The compound has been tested for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes the compound a potential candidate for the development of antioxidant drugs.
Antiprotozoal and Antibacterial Activity
The compound has shown promising antiprotozoal and antibacterial activities . This suggests that it could be used in the development of new drugs to treat protozoan infections and bacterial diseases.
Antihelmintic Activity
The compound has been associated with antihelmintic activity . Antihelmintic drugs are used to treat parasitic worm infections. This suggests that the compound could be used in the development of new antihelmintic drugs.
Anti-Inflammatory Activity
The compound has been associated with anti-inflammatory activity . This suggests that it could be used in the development of new anti-inflammatory drugs.
Antidiabetic Activity
The compound has been associated with antidiabetic activity . This suggests that it could be used in the development of new antidiabetic drugs.
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly given the activity of similar compounds toward GRK-2 and -5 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHFIHNKMFZXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide |
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